REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[C:6](Cl)[CH:5]=[CH:4][N:3]=1.[CH:9]1[C:14]([N+:15]([O-:17])=[O:16])=[CH:13][CH:12]=[C:11]([OH:18])[CH:10]=1.CCN(C(C)C)C(C)C.CN1CCCC1=O>O>[NH2:1][C:2]1[CH:7]=[C:6]([O:18][C:11]2[CH:10]=[CH:9][C:14]([N+:15]([O-:17])=[O:16])=[CH:13][CH:12]=2)[CH:5]=[CH:4][N:3]=1
|
Name
|
|
Quantity
|
15.88 g
|
Type
|
reactant
|
Smiles
|
NC1=NC=CC(=C1)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC(=CC=C1[N+](=O)[O-])O
|
Name
|
|
Quantity
|
52 mL
|
Type
|
reactant
|
Smiles
|
CCN(C(C)C)C(C)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
CN1C(CCC1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
160 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at 160° C. for 15 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extraction
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography (hexane:ethyl acetate=1:1)
|
Type
|
CUSTOM
|
Details
|
to obtain 3.24 g of the target substance as a light yellow solid
|
Reaction Time |
15 h |
Name
|
|
Type
|
|
Smiles
|
NC1=NC=CC(=C1)OC1=CC=C(C=C1)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |